molecular formula C11H9ClN2O2S B13659597 Ethyl 2-(2-Chloropyridin-3-yl)thiazole-4-carboxylate

Ethyl 2-(2-Chloropyridin-3-yl)thiazole-4-carboxylate

Cat. No.: B13659597
M. Wt: 268.72 g/mol
InChI Key: SOYZYDLLHZUZQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-Chloropyridin-3-yl)thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring fused with a pyridine ringThe presence of both nitrogen and sulfur atoms in the thiazole ring contributes to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-Chloropyridin-3-yl)thiazole-4-carboxylate typically involves the reaction of 2-chloropyridine-3-carbaldehyde with thioamide derivatives under specific conditions. One common method includes the use of ethyl bromoacetate and a base such as potassium carbonate in an organic solvent like ethanol. The reaction is carried out at elevated temperatures to facilitate the formation of the thiazole ring .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions ensures scalability and cost-effectiveness in large-scale production .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2-Chloropyridin-3-yl)thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2-(2-Chloropyridin-3-yl)thiazole-4-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-Chloropyridin-3-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: Ethyl 2-(2-Chloropyridin-3-yl)thiazole-4-carboxylate is unique due to the presence of the chlorine atom, which enhances its reactivity and potential for diverse chemical modifications. This makes it a valuable compound for developing new bioactive molecules and materials .

Properties

Molecular Formula

C11H9ClN2O2S

Molecular Weight

268.72 g/mol

IUPAC Name

ethyl 2-(2-chloropyridin-3-yl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C11H9ClN2O2S/c1-2-16-11(15)8-6-17-10(14-8)7-4-3-5-13-9(7)12/h3-6H,2H2,1H3

InChI Key

SOYZYDLLHZUZQN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=C(N=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.